
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as PPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPQ is a heterocyclic compound that contains a quinoline ring system and two pyridine rings. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
作用機序
The mechanism of action of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. In the case of its antimalarial activity, this compound is thought to act by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme and ultimately leads to the death of the parasite. In the case of its herbicidal activity, this compound is thought to act by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll, which leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. However, its long-term effects on human health are not fully understood and require further investigation. In animals, this compound has been shown to exhibit some biochemical and physiological effects, including changes in liver enzymes and hematological parameters. These effects are generally reversible and do not appear to have any long-term consequences.
実験室実験の利点と制限
One of the main advantages of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for the study of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. In medicine, this compound could be further explored as a potential candidate for the treatment of malaria. In agriculture, this compound could be further explored as a potential herbicide. In materials science, this compound could be further explored as a potential material for optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
合成法
The synthesis of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-pyridinecarboxylic acid with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
科学的研究の応用
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antimalarial activity and is being explored as a potential candidate for the treatment of malaria. In agriculture, this compound has been shown to exhibit herbicidal activity and is being explored as a potential herbicide. In materials science, this compound has been shown to exhibit luminescent properties and is being explored as a potential material for optoelectronic devices.
特性
IUPAC Name |
2-pyridin-4-yl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(26-24-14-16-5-3-4-10-23-16)18-13-20(15-8-11-22-12-9-15)25-19-7-2-1-6-17(18)19/h1-14H,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFOPZHDXETGS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
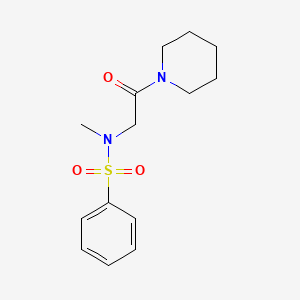
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
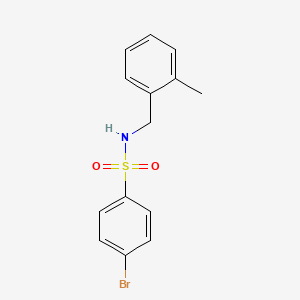
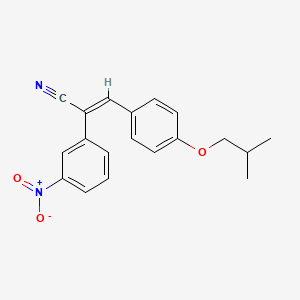
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

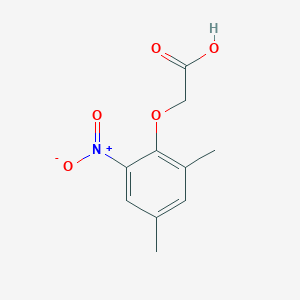
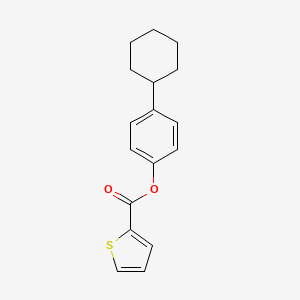
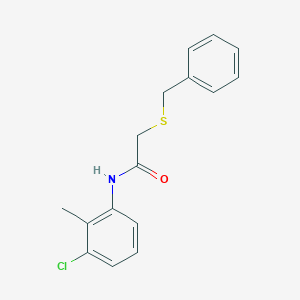
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)